Cas no 70853-95-1 (2-(2-phenylphenyl)butanoic acid)
2-(2-phenylphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-phenylphenyl)butanoic acid
- 2-p-biphenylylbutyric acid
- EN300-1864159
- SCHEMBL9294341
- 70853-95-1
-
- Inchi: 1S/C16H16O2/c1-2-13(16(17)18)15-11-7-6-10-14(15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3,(H,17,18)
- InChI Key: LUKDALDUKVBQLO-UHFFFAOYSA-N
- SMILES: OC(C(CC)C1C=CC=CC=1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 240.115029749g/mol
- Monoisotopic Mass: 240.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 37.3Ų
2-(2-phenylphenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864159-0.05g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-0.1g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-0.25g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-0.5g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-1.0g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1864159-2.5g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-5.0g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1864159-10.0g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1864159-1g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1864159-5g |
2-(2-phenylphenyl)butanoic acid |
70853-95-1 | 5g |
$2028.0 | 2023-09-18 |
2-(2-phenylphenyl)butanoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2-(2-phenylphenyl)butanoic acid
Recent Advances in the Study of 2-(2-Phenylphenyl)butanoic Acid (CAS 70853-95-1): A Comprehensive Research Brief
The compound 2-(2-phenylphenyl)butanoic acid (CAS 70853-95-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique biphenyl structure and carboxylic acid functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug development.
One of the key areas of investigation has been the anti-inflammatory and analgesic properties of 2-(2-phenylphenyl)butanoic acid. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study highlighted its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects.
In addition to its anti-inflammatory effects, recent research has explored the anticancer potential of 2-(2-phenylphenyl)butanoic acid. A preprint article available on *bioRxiv* reported that this compound induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. These findings suggest its potential as a novel chemotherapeutic agent, although further in vivo studies are required to validate these effects.
The synthetic chemistry community has also made strides in optimizing the production of 2-(2-phenylphenyl)butanoic acid. A 2024 paper in *Organic Process Research & Development* detailed a novel, cost-effective synthetic route using palladium-catalyzed cross-coupling reactions. This advancement could facilitate larger-scale production for preclinical and clinical studies, addressing previous challenges related to yield and purity.
From a drug delivery perspective, recent work has focused on improving the bioavailability of 2-(2-phenylphenyl)butanoic acid. Researchers have developed various prodrug formulations and nanoparticle-based delivery systems to enhance its solubility and tissue distribution. These innovations, documented in recent patent applications, could significantly improve the compound's therapeutic efficacy.
Looking forward, the research community anticipates several key developments regarding 2-(2-phenylphenyl)butanoic acid. Current clinical trial registries indicate planned Phase I studies for its use in chronic inflammatory conditions, expected to begin in late 2024. Furthermore, computational chemistry approaches are being employed to design derivatives with improved target specificity and reduced off-target effects.
In conclusion, 2-(2-phenylphenyl)butanoic acid (CAS 70853-95-1) represents a promising compound at the intersection of chemical biology and pharmaceutical development. Its diverse biological activities, coupled with recent advances in synthesis and formulation, position it as a strong candidate for further drug development efforts. The coming years will likely see increased research activity and potential clinical translation of this interesting molecule.
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